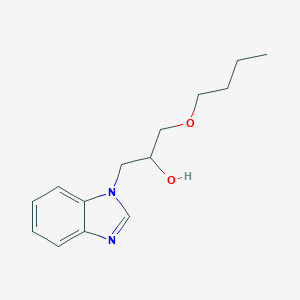![molecular formula C21H21Cl2IN2O3 B289243 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B289243.png)
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and gene repression. JNJ-26481585 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory conditions.
Mecanismo De Acción
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide inhibits the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the activation of gene transcription. This results in changes in gene expression that can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as the modulation of inflammatory and neurodegenerative pathways.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to induce changes in gene expression, leading to cell cycle arrest, apoptosis, and differentiation. In neurodegenerative diseases, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to reduce neuroinflammation and improve cognitive function. In inflammatory conditions, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory conditions.
However, there are also limitations to the use of 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. It also has potential off-target effects that could lead to unintended consequences.
Direcciones Futuras
There are several future directions for the study of 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide. In cancer, further studies are needed to determine the optimal dosing and combination with other therapies. In neurodegenerative diseases, clinical trials are needed to determine the safety and efficacy of 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide in humans. In inflammatory conditions, further studies are needed to determine the optimal dosing and duration of treatment.
Conclusion:
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide is a small molecule inhibitor of HDAC enzymes that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory conditions. It has been extensively studied in preclinical models and has shown promising results. However, further studies are needed to determine its safety and efficacy in humans and to optimize its use in lab experiments.
Métodos De Síntesis
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide can be synthesized using a multi-step synthetic route involving the condensation of 4-iodo-2,4-dichlorobenzoyl chloride with 2-(2-hydroxyethyl)piperidine, followed by N-carbonylation with phosgene and coupling with 4-aminobenzamide. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammatory conditions. In cancer, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer.
In neurodegenerative diseases, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In inflammatory conditions, 2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and multiple sclerosis.
Propiedades
Fórmula molecular |
C21H21Cl2IN2O3 |
|---|---|
Peso molecular |
547.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]-4-iodophenyl]benzamide |
InChI |
InChI=1S/C21H21Cl2IN2O3/c22-13-4-6-16(18(23)11-13)20(28)25-19-7-5-14(24)12-17(19)21(29)26-9-2-1-3-15(26)8-10-27/h4-7,11-12,15,27H,1-3,8-10H2,(H,25,28) |
Clave InChI |
NSSHXLJGMMAEEW-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CCO)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CCN(C(C1)CCO)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)

![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)


![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)




![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
